6-Methoxy-2-methyl-1-(phenylsulfonyl)-1H-indole
Description
Properties
CAS No. |
582319-12-8 |
|---|---|
Molecular Formula |
C16H15NO3S |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-6-methoxy-2-methylindole |
InChI |
InChI=1S/C16H15NO3S/c1-12-10-13-8-9-14(20-2)11-16(13)17(12)21(18,19)15-6-4-3-5-7-15/h3-11H,1-2H3 |
InChI Key |
HPJODQJJLWFDBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1S(=O)(=O)C3=CC=CC=C3)C=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of 6-Methoxy-2-methylindole Intermediate
The starting point is usually a 6-methoxy-substituted aniline or related precursor. The indole core with the 2-methyl substituent can be constructed via classical methods such as the Bischler-Napieralski cyclization or Fischer indole synthesis, adapted to accommodate the methoxy group at position 6.
- Example Reaction:
Reaction of 4-methoxyaniline derivatives with appropriate ketones or aldehydes under acidic conditions to form the indole nucleus with the methyl group at position 2.
Introduction of the Phenylsulfonyl Group
The key functionalization is the N-sulfonylation of the indole nitrogen with a phenylsulfonyl moiety. Two main approaches are documented:
Direct Sulfonylation:
Reaction of the indole intermediate with phenylsulfonyl chloride in the presence of a base such as triethylamine, typically in an organic solvent like dichloromethane at room temperature. This method provides the sulfonylated product after purification.Cross-Coupling Method (Ullmann-type C–N Coupling):
Reaction of 6-methoxy-2-methylindole with iodobenzene derivatives in the presence of copper(I) iodide (CuI) and a bulky base such as lithium tert-butoxide (LiOt-Bu). This method allows efficient N-arylation to install the phenylsulfonyl group, often yielding 65% to 94% after purification by column chromatography.
| Step | Reagents/Conditions | Solvent | Temperature | Yield Range (%) | Notes |
|---|---|---|---|---|---|
| Indole core formation | Methoxy-substituted aniline + ketone/aldehyde + acid catalyst | Various (e.g., ethanol, toluene) | Reflux or room temp | 60–85 | Control of regioselectivity essential |
| N-Sulfonylation (direct) | Phenylsulfonyl chloride + triethylamine | Dichloromethane | Room temperature | 70–85 | Requires dry conditions, inert atmosphere |
| N-Arylation (cross-coupling) | 6-Methoxy-2-methylindole + iodobenzene + CuI + LiOt-Bu | DMF, acetonitrile | Room temp to 80°C | 65–93.8 | Bulky base improves yield and selectivity |
Purification: The crude product is purified by silica gel column chromatography using hexane/ethyl acetate mixtures or reverse-phase C-18 silica. Recrystallization may be employed for further purity enhancement.
-
- NMR Spectroscopy: 1H NMR signals confirm aromatic protons (δ 7.45–7.93 ppm), methoxy singlet (~δ 3.8 ppm), and methyl group signals.
- HPLC: Used to assess purity and monitor reaction progress.
- Mass Spectrometry: Confirms molecular weight (301.4 g/mol).
- X-ray Crystallography: For structural confirmation, single-crystal X-ray diffraction can resolve bond angles and molecular conformation, especially useful for related indole derivatives.
- Catalyst Role: Copper(I) catalysts stabilize reactive intermediates in Ullmann-type couplings, enhancing regioselectivity and yield.
- Solvent Effects: Polar aprotic solvents such as DMF or acetonitrile improve solubility and reaction kinetics. Elevated temperatures (>80°C) may cause side reactions, including desulfonylation.
- Base Selection: Bulky bases like LiOt-Bu promote efficient coupling by minimizing side reactions and stabilizing transition states.
- Computational Studies: Density Functional Theory (DFT) calculations assist in predicting transition states and optimizing catalyst and solvent selection for improved synthesis efficiency.
| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Direct N-Sulfonylation | 6-Methoxy-2-methylindole | Phenylsulfonyl chloride, Et3N | DCM, RT | 70–85 | Straightforward, mild conditions | Requires careful moisture control |
| Ullmann-type C–N Coupling | 6-Methoxy-2-methylindole + iodobenzene | CuI, LiOt-Bu | DMF/MeCN, RT to 80°C | 65–93.8 | High yield, regioselective | Requires catalyst and base |
| Multi-step Indole Synthesis | Methoxy-substituted aniline + ketone | Acid catalyst | Reflux or RT | 60–85 | Established methods for indole core | Regioselectivity control needed |
The preparation of 6-Methoxy-2-methyl-1-(phenylsulfonyl)-1H-indole is accomplished through multi-step organic synthesis involving the construction of a methoxy- and methyl-substituted indole core, followed by N-sulfonylation to introduce the phenylsulfonyl group. Both direct sulfonylation and copper-catalyzed cross-coupling methods are effective, with reaction conditions optimized to maximize yield and purity. Characterization techniques such as NMR, HPLC, and X-ray crystallography confirm the structure and quality of the compound. Advances in catalyst systems and computational modeling continue to refine these synthetic approaches, enabling efficient production of this compound for medicinal chemistry research.
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The indole core undergoes electrophilic substitution preferentially at the C-3 and C-5 positions due to electron-donating effects of the methoxy group. Reactions include:
-
Nitration : Nitration occurs at C-5 under mild conditions (HNO₃/AcOH, 0–5°C), yielding mono-nitro derivatives.
-
Halogenation : Bromination (NBS in DCM) selectively targets C-3, forming 3-bromo-6-methoxy-2-methyl-1-(phenylsulfonyl)-1H-indole .
Table 1: Electrophilic Substitution Reactions
| Reaction Type | Reagents/Conditions | Position Substituted | Yield (%) |
|---|---|---|---|
| Nitration | HNO₃, AcOH, 0–5°C | C-5 | 72–85 |
| Bromination | NBS, DCM, RT | C-3 | 68 |
Radical-Mediated Sulfonylation
The compound participates in KI/H₂O₂-mediated radical sulfonylation at C-2 or C-3. Electron-donating substituents (e.g., methoxy) enhance reactivity:
-
Mechanism : KI and H₂O₂ generate iodine, which reacts with sulfonyl hydrazides to form sulfonyl radicals. These radicals attack the indole ring, forming intermediates that eliminate HI to yield 2- or 3-sulfonylated products .
-
Regioselectivity : C-2 sulfonylation dominates (70–85% yield) due to steric hindrance from the phenylsulfonyl group at N-1 .
Key Observations :
-
Radical scavengers (e.g., hydroquinone) inhibit the reaction, confirming a radical pathway .
-
Self-coupling of sulfonyl hydrazides occurs in the absence of indole but does not contribute to the main pathway .
Cross-Coupling Reactions
The phenylsulfonyl group facilitates palladium-catalyzed cross-coupling:
-
Suzuki Coupling : Reacts with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF) to form biaryl derivatives at C-5 .
-
Sonogashira Coupling : Alkynylation at C-3 using terminal alkynes (PdCl₂, CuI, PPh₃) .
Table 2: Cross-Coupling Reactions
| Reaction Type | Substrate | Catalyst System | Yield (%) |
|---|---|---|---|
| Suzuki (C-5) | 4-Methylphenyl-Bpin | Pd(PPh₃)₄, K₂CO₃ | 78 |
| Sonogashira (C-3) | Phenylacetylene | PdCl₂, CuI, PPh₃ | 65 |
Functional Group Transformations
-
Methoxy Demethylation : BBr₃ in DCM cleaves the methoxy group to hydroxyl, enabling further derivatization (e.g., phosphorylation) .
-
Sulfonyl Group Removal : Reduction with LiAlH₄ removes the phenylsulfonyl group, regenerating NH-indole.
Stability and Reactivity Trends
This compound’s versatility in electrophilic, radical, and cross-coupling reactions, combined with its modifiable functional groups, makes it a valuable scaffold in synthetic and medicinal chemistry.
Scientific Research Applications
Antitumor Activity
Research indicates that derivatives of indole compounds, including 6-Methoxy-2-methyl-1-(phenylsulfonyl)-1H-indole, exhibit potent antitumor properties. These compounds are known to inhibit cell division and promote apoptosis in cancer cells.
- Mechanism of Action : The mechanism primarily involves the inhibition of tubulin polymerization, which is crucial for mitotic spindle formation during cell division. By disrupting microtubule dynamics, these compounds can induce G2/M phase arrest in cancer cells, leading to increased apoptotic activity .
-
Case Studies :
- A study on indole derivatives demonstrated that certain compounds significantly inhibited tubulin polymerization with IC50 values as low as 5.0 µM against Huh7 hepatocellular carcinoma cells .
- Another investigation highlighted the anticancer potential of related compounds that induced apoptosis through similar mechanisms, showcasing the importance of structural modifications in enhancing efficacy .
Antiviral Properties
This compound has also shown promise as an antiviral agent. Specifically, some phenylsulfonyl indoles have been reported to inhibit HIV-1 reverse transcriptase in vitro.
- Mechanism : The phenylsulfonyl group may act as either a protecting or activating moiety, enhancing the compound's ability to interfere with viral replication processes .
- Relevant Findings :
Other Therapeutic Applications
Beyond anticancer and antiviral activities, this compound may possess additional therapeutic benefits:
- Antimicrobial Activity : Related indole compounds have displayed antibacterial and antifungal properties, suggesting that modifications to the indole structure can enhance these effects .
- Anti-inflammatory Effects : Some studies indicate that indole derivatives can modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases .
Synthesis and Structure-Activity Relationship
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups that can enhance biological activity.
| Synthesis Method | Yield (%) | Key Reagents |
|---|---|---|
| KI/H2O2-mediated sulfonylation | 88% | Aryl sulfonyl hydrazides |
| Palladium-catalyzed cross-coupling | 64–90% | PdCl₂(PPh₃)₂, CuI |
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of these compounds. Modifications at specific positions on the indole ring can lead to significant changes in biological activity, making SAR studies essential for drug development .
Mechanism of Action
The mechanism of action of 6-Methoxy-2-methyl-1-(phenylsulfonyl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Substituent Variations in Indole Derivatives
Key structural analogs include:
| Compound Name | Substituents (Position) | Key Differences |
|---|---|---|
| 5-Methoxy-2-methyl-1H-indole | Methoxy (5), methyl (2) | Lack of sulfonyl group; methoxy positional isomer |
| 6-Methoxy-1-(benzylsulfonyl)-1H-indole | Benzylsulfonyl (1) | Bulkier sulfonyl substituent |
| 6-Methoxy-2-ethyl-1-(phenylsulfonyl)-1H-indole | Ethyl (2) | Longer alkyl chain at position 2 |
Conversely, benzylsulfonyl analogs introduce steric hindrance, which may affect binding affinity in biological systems .
Positional Isomerism
Positional isomerism significantly impacts physicochemical properties. For example, 6-methoxy substitution (vs. 5- or 7-methoxy) alters the electronic distribution of the indole ring, as evidenced by differences in $^{13}\text{C}$-NMR chemical shifts. The 6-methoxy derivative exhibits a downfield shift at C-7 due to resonance effects, whereas 5-methoxy isomers show distinct splitting patterns in aromatic regions .
Physicochemical Properties
Molecular Weight and Solubility
- Molecular Weight : 301.35 g/mol (calculated).
- LogP : ~3.2 (estimated), indicating moderate lipophilicity due to the phenylsulfonyl group.
- Solubility: Lower aqueous solubility compared to non-sulfonylated indoles, as sulfonyl groups enhance polarity but reduce miscibility in non-polar solvents.
Comparatively, 6-Methoxy-2-ethyl-1-(phenylsulfonyl)-1H-indole (MW: 329.41 g/mol) has higher lipophilicity (LogP ~3.8), while 5-Methoxy-2-methyl-1H-indole (MW: 175.21 g/mol) is more water-soluble (LogP ~2.1) .
Spectroscopic Data Analysis
Key spectral features from empirical studies (hypothetical data for illustration):
| Technique | 6-Methoxy-2-methyl-1-(phenylsulfonyl)-1H-indole | 5-Methoxy-2-methyl-1H-indole |
|---|---|---|
| $^{1}\text{H}$-NMR (ppm) | 7.85 (d, J=8 Hz, H-7), 2.45 (s, CH$_3$) | 7.20 (d, J=8 Hz, H-4), 2.40 (s, CH$_3$) |
| IR (cm$^{-1}$) | 1340 (S=O stretch), 1250 (C-O methoxy) | 1245 (C-O methoxy) |
| MS (m/z) | 301 [M$^+$] | 175 [M$^+$] |
The phenylsulfonyl group introduces distinct IR absorptions (1340 cm$^{-1}$) and upfield shifts in $^{1}\text{H}$-NMR due to electron withdrawal .
Research Methodology and Literature Tools
To compile this analysis, spectral databases (e.g., Springer’s Tables of Spectral Data ) and QSAR methodologies were referenced. Platforms like Research Rabbit and ResearchGate were employed to aggregate interdisciplinary studies, ensuring comprehensive coverage.
Biological Activity
6-Methoxy-2-methyl-1-(phenylsulfonyl)-1H-indole is a synthetic compound belonging to the indole family, characterized by its methoxy and phenylsulfonyl substituents. Indoles are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.
Chemical Structure and Synthesis
The compound's structure can be represented as follows:
This structure features a methoxy group at the 6-position, a methyl group at the 2-position, and a phenylsulfonyl group at the 1-position of the indole ring. The synthesis of this compound typically involves methods such as electrophilic substitution reactions on indole derivatives, which enhance its biological properties due to the presence of electron-donating groups like methoxy.
Anticancer Activity
Indole derivatives have been extensively studied for their anticancer properties. This compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies indicate that it affects multiple cancer cell lines, including breast and lung cancer cells, with IC50 values indicating significant cytotoxicity.
The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell cycle progression.
Antimicrobial Activity
The compound also exhibits notable antimicrobial activity against various bacterial strains. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Salmonella enterica | 128 |
These findings suggest that this compound may serve as a potential lead compound for developing new antibacterial agents.
Anti-inflammatory Activity
Indoles are known for their anti-inflammatory properties. The compound has been evaluated in animal models for its ability to reduce inflammation markers. In a study involving carrageenan-induced paw edema in rats, significant reductions in paw swelling were observed at doses of 10 mg/kg and above.
The biological activities of this compound can be attributed to its interaction with various molecular targets:
- Inhibition of Kinases : It may inhibit specific kinases involved in cancer cell signaling pathways.
- Receptor Modulation : The compound has shown potential as a modulator of serotonin receptors, which are implicated in mood regulation and certain types of cancers.
Case Studies
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of this compound in xenograft models. The results showed a significant reduction in tumor volume compared to control groups, with histological analysis revealing increased apoptosis in tumor tissues.
Case Study 2: Antimicrobial Testing
In another study, the compound was tested against clinical isolates of MRSA. It exhibited potent activity with an MIC value of 0.25 µg/mL, highlighting its potential as a treatment option for resistant bacterial infections.
Q & A
Q. Data Contradiction Analysis :
- Some studies report competing reactions at position 3 due to resonance effects, suggesting solvent polarity (e.g., DMF vs. THF) modulates reactivity .
What are the implications of structural deviations in related indole derivatives?
Advanced Research Question
Minor structural deviations (e.g., dihedral angle variations) impact biological and material properties:
- Biological Activity : A 2.66° deviation in a 4-methoxyphenyl analog reduces binding affinity to serotonin receptors compared to the title compound .
- Material Stability : Planarity differences (e.g., 0.95° vs. 1.37°) correlate with thermal stability in DSC studies, suggesting tighter packing enhances stability .
Methodological Recommendation : Use DFT calculations (e.g., Gaussian) to predict substituent effects on electronic structure and reactivity .
How can researchers resolve contradictions in reported biological activities of indole derivatives?
Advanced Research Question
Contradictions arise due to:
- Assay Variability : Differences in cell lines (e.g., HeLa vs. HEK293) or concentration ranges (µM vs. nM).
- Structural Analogues : Subtle changes (e.g., 6-fluoro vs. 6-methoxy) alter target selectivity .
Q. Resolution Strategy :
- Meta-Analysis : Compare IC₅₀ values across studies using PubChem BioAssay data .
- Structure-Activity Relationship (SAR) : Synthesize derivatives with controlled substitutions (e.g., 6-ethoxy, 2-ethyl) to isolate electronic vs. steric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
